
8-(3-Azetidinyl)isoquinoline
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Overview
Description
8-(3-Azetidinyl)isoquinoline is a compound that combines the structural features of azetidine and isoquinoline. Azetidine is a four-membered nitrogen-containing heterocycle, while isoquinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. This unique combination imparts distinct chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Azetidinyl)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another approach is the Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(3-Azetidinyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
8-(3-Azetidinyl)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(3-Azetidinyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Quinoline: A structural isomer of isoquinoline, commonly used in antimalarial drugs.
Isoquinoline: The parent compound, used in the synthesis of various alkaloids and pharmaceuticals.
Azetidine: A four-membered nitrogen-containing heterocycle with unique reactivity due to ring strain.
Uniqueness: 8-(3-Azetidinyl)isoquinoline is unique due to the combination of the azetidine and isoquinoline moieties, which imparts distinct chemical reactivity and biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-(3-Azetidinyl)isoquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of 8-substituted isoquinolines typically employs cyclization strategies such as the Pomeranz-Fritsch reaction, modified to incorporate azetidine precursors. For example, Schiff base formation between 2-bromobenzaldehyde and azetidine-containing amines, followed by borohydride reduction and cyclization, can yield the target compound . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically affect regioselectivity and purity. Optimizing stoichiometry of azetidine derivatives and using anhydrous conditions can mitigate side reactions like ring-opening of the azetidinyl group .
Q. How can NMR and X-ray crystallography confirm the structure of this compound?
- Methodological Answer : 1H/13C NMR: The azetidinyl group’s protons resonate as distinct multiplets in the δ 2.5–4.0 ppm range, while the isoquinoline aromatic protons appear between δ 7.5–9.0 ppm. Cross-peaks in 2D NMR (e.g., HSQC, HMBC) confirm connectivity between the azetidine and isoquinoline moieties . X-ray crystallography: Resolves the spatial arrangement of the azetidinyl substituent relative to the isoquinoline plane. Planarity deviations (if any) due to steric hindrance from the azetidine ring can be quantified, providing insights into molecular rigidity and potential binding interactions .
Advanced Research Questions
Q. How does the azetidinyl group at the 8-position influence electronic properties and biological activity compared to other substituents (e.g., CF3, Br)?
- Methodological Answer : The azetidinyl group, a saturated nitrogen heterocycle, introduces electron-donating effects via its lone pair, contrasting with electron-withdrawing groups like CF3 or Br. Computational studies (DFT) can map charge distribution differences, while in vitro assays (e.g., enzyme inhibition, receptor binding) quantify activity shifts. For example, replacing CF3 with azetidinyl in isoquinoline derivatives may enhance solubility but reduce membrane permeability due to increased polarity . Structure-activity relationship (SAR) studies should compare IC50 values against biological targets (e.g., kinases, GPCRs) to validate these hypotheses .
Q. What strategies resolve contradictions in reported biological activity data for 8-substituted isoquinolines across studies?
- Methodological Answer :
- Orthogonal assays: Validate activity using multiple techniques (e.g., fluorescence polarization vs. SPR for binding affinity).
- Standardized protocols: Control variables like solvent (DMSO concentration), cell line passage number, and assay temperature .
- Computational validation: Molecular docking or MD simulations can reconcile divergent results by identifying conformational dependencies or off-target interactions .
Q. Can this compound serve as a fluorescent probe for metal ion detection, and what modifications optimize its selectivity?
- Methodological Answer : The azetidinyl group’s lone electron pairs may chelate metal ions, enabling fluorescence quenching or enhancement. To optimize selectivity:
- Introduce auxochromes (e.g., –OH, –NH2) at strategic positions to tune emission wavelengths.
- Compare quantum yields and Stokes shifts with structurally analogous probes (e.g., 8-amidoquinoline derivatives) .
- Validate specificity via titration experiments with competing ions (e.g., Zn²⁺ vs. Cu²⁺) under physiological pH .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for 8-substituted isoquinolines?
- Methodological Answer :
- Reaction monitoring: Use LC-MS or in-situ IR to identify intermediate stability issues or side products.
- Catalyst screening: Test palladium vs. copper catalysts for coupling reactions; the latter may reduce azetidine ring decomposition .
- Reproducibility checks: Cross-validate yields under inert (N2/Ar) vs. ambient conditions, as oxygen sensitivity may explain variability .
Q. Tables for Key Comparisons
Substituent | Electronic Effect | Biological Activity (IC50, nM) | Solubility (LogP) |
---|---|---|---|
CF3 (8-position) | Electron-withdrawing | 120 ± 15 (Kinase X) | 2.1 |
Br (8-position) | Electron-withdrawing | 85 ± 10 (Kinase X) | 2.8 |
Azetidinyl | Electron-donating | 200 ± 30 (Kinase X) | 1.5 |
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
8-(azetidin-3-yl)isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-2-9-4-5-13-8-12(9)11(3-1)10-6-14-7-10/h1-5,8,10,14H,6-7H2 |
InChI Key |
NQKZUODQQROEGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC3=C2C=NC=C3 |
Origin of Product |
United States |
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